2-Bromo-4,5-dimethoxybenzonitrile

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

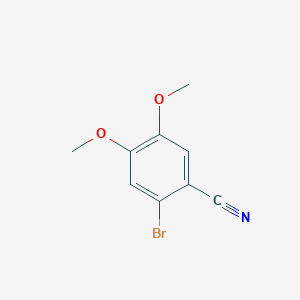

Structure

2D Structure

特性

IUPAC Name |

2-bromo-4,5-dimethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCLBFUAPLHUFET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C#N)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40401673 | |

| Record name | 2-bromo-4,5-dimethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109305-98-8 | |

| Record name | 2-bromo-4,5-dimethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 4,5 Dimethoxybenzonitrile

The synthesis of 2-Bromo-4,5-dimethoxybenzonitrile can be strategically achieved through a few key pathways, most notably via the Sandmeyer reaction of a corresponding aniline (B41778) or through the conversion of a benzaldehyde (B42025) precursor.

One of the most direct and efficient routes commences with the commercially available 2-Amino-4,5-dimethoxybenzonitrile . sigmaaldrich.comtcichemicals.combldpharm.com This approach utilizes the well-established Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of aryl amines into a wide array of functional groups. In this process, the amino group of 2-Amino-4,5-dimethoxybenzonitrile is first diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid, such as hydrobromic acid). The resulting diazonium salt is then treated with a copper(I) bromide catalyst, which facilitates the substitution of the diazonium group with a bromine atom, yielding the final product, this compound.

Alternatively, the synthesis can begin with 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde) . This multi-step process first involves the bromination of the aromatic ring. A common method for this is the reaction of veratraldehyde with bromine in a solvent like glacial acetic acid. google.comsunankalijaga.org This electrophilic aromatic substitution selectively installs a bromine atom at the 2-position of the ring, affording 2-Bromo-4,5-dimethoxybenzaldehyde (B182550) . google.comsunankalijaga.org From this intermediate, the nitrile group can be introduced. A typical method involves the conversion of the aldehyde to its corresponding aldoxime, (E)-2-Bromo-4,5-dimethoxybenzaldehyde oxime , by reaction with hydroxylamine (B1172632). Subsequent dehydration of the aldoxime, often with a dehydrating agent, yields the desired this compound.

A related, though less direct, route from 2-Bromo-4,5-dimethoxybenzaldehyde involves its conversion to 2-Bromo-4,5-dimethoxycinnamonitrile . This is achieved through a condensation reaction with acetonitrile (B52724) in the presence of a base. google.com While this cinnamonitrile (B126248) is a different final product, the initial steps highlight a viable pathway to functionalize the aldehyde group.

Another potential starting material is 2-Bromo-4,5-dimethoxybenzoic acid . This can be prepared by the oxidation of 2-Bromo-4,5-dimethoxybenzaldehyde. google.com The carboxylic acid can then be converted to the nitrile, for example, by first forming the primary amide followed by dehydration.

Mechanistic Considerations in 2 Bromo 4,5 Dimethoxybenzonitrile Synthesis

The mechanisms underpinning the synthesis of 2-Bromo-4,5-dimethoxybenzonitrile are dictated by the chosen synthetic route.

In the Sandmeyer reaction pathway starting from 2-Amino-4,5-dimethoxybenzonitrile, the initial step is the formation of a diazonium salt. The amino group acts as a nucleophile, attacking the nitrosonium ion (NO⁺) generated from nitrous acid. A series of proton transfers and the elimination of a water molecule lead to the formation of the aryldiazonium ion. The subsequent substitution of the diazonium group by bromide, catalyzed by copper(I), is believed to proceed via a radical mechanism. An electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst and forming the final product.

For syntheses originating from 3,4-dimethoxybenzaldehyde (B141060), the first key mechanistic step is electrophilic aromatic substitution. The two methoxy (B1213986) groups are activating and ortho-, para-directing. The bromine atom is directed to the position ortho to one methoxy group and meta to the other, which is sterically accessible. The reaction proceeds via the formation of a sigma complex (arenium ion), which is stabilized by the electron-donating methoxy groups. Subsequent loss of a proton restores the aromaticity of the ring.

The conversion of the aldehyde to the nitrile via the oxime involves two main stages. First, the nucleophilic attack of hydroxylamine (B1172632) on the carbonyl carbon of the aldehyde, followed by dehydration, forms the aldoxime. The second stage is the dehydration of the aldoxime to the nitrile. This elimination reaction is often catalyzed by acid or base and proceeds through the removal of the elements of water from the oxime.

Optimization of Reaction Conditions and Yields in 2 Bromo 4,5 Dimethoxybenzonitrile Production

Palladium-Catalyzed Cross-Coupling Reactions

The bromine substituent on the aromatic ring of this compound serves as a versatile handle for the formation of new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures.

Suzuki-Miyaura Coupling for Biaryl Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming biaryl structures by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govlibretexts.org For this compound, the carbon-bromine bond can be selectively activated by a palladium(0) catalyst to undergo this transformation.

The general mechanism involves three key steps: oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, base, and solvent is crucial for achieving high yields. While specific studies on this compound are not extensively documented, conditions used for analogous bromobenzonitriles and other bromoarenes provide a clear precedent. researchgate.net For instance, the coupling of 4-bromobenzonitrile (B114466) with phenylboronic acid has been successfully achieved using various palladium catalysts. researchgate.net

Commonly employed catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or more advanced palladacycle catalysts like CataCXium A. nih.govmdpi.com A variety of bases can be used, with carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) being effective. mdpi.comnih.gov The reaction is typically carried out in a mixture of an organic solvent, such as dioxane, toluene, or 2-MeTHF, and water. nih.govresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Bromobenzonitrile | Phenylboronic Acid | Pd-bpydc-La (1.0) | K₂CO₃ | H₂O | 70 | 97 | researchgate.net |

| ortho-Bromoaniline | Benzylboronic acid pinacol (B44631) ester | CataCXium A Pd G3 (5) | Cs₂CO₃ | 2-MeTHF/H₂O | 70 | 95 | nih.gov |

| Bromobenzene | Phenylboronic Acid | (NHC)₂PdBr₂ (0.5) | KOH | H₂O/2-Propanol | 82 | 98 | nih.gov |

Other Palladium-Mediated Carbon-Carbon Bond Formations

Beyond the Suzuki-Miyaura coupling, the bromine atom of this compound allows for other important palladium-catalyzed transformations.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.org This reaction is typically co-catalyzed by palladium and copper salts and requires a base, such as an amine (e.g., triethylamine). wikipedia.orgresearchgate.net This would allow for the introduction of an alkynyl substituent at the 2-position of the 4,5-dimethoxybenzonitrile core, yielding products like 2-alkynyl-4,5-dimethoxybenzonitriles.

The Heck coupling reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. researchgate.net While this reaction is well-established for various aryl bromides, its application to this compound would likely require optimization of catalysts, bases (e.g., Et₃N, KOH), and solvents (e.g., DMF, water) to achieve good yields and regioselectivity. researchgate.net

Nucleophilic Substitution Reactions

The electronic properties of the this compound ring, influenced by the electron-withdrawing nitrile group, can facilitate nucleophilic substitution reactions, although the bromine atom is generally less prone to classical SNAr reactions compared to more activated leaving groups like fluorine. ossila.com

SRN1 Aromatic Substitution Reactions

A potential, though less common, pathway for substitution on this compound is the SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism. chemistry-chemists.com This multi-step chain reaction is distinct from polar SNAr mechanisms and is particularly effective for unactivated aryl halides. chemistry-chemists.comchim.it

The SRN1 process is initiated by the transfer of an electron to the aryl halide substrate, forming a radical anion. This intermediate then fragments, expelling the bromide ion and generating an aryl radical (the 4,5-dimethoxy-2-cyanophenyl radical). chemistry-chemists.com This radical can then react with a wide range of nucleophiles (Nu⁻) to form a new radical anion. The final step is the transfer of an electron from this new radical anion to another molecule of the starting aryl halide, yielding the substitution product and propagating the chain. chim.it

Key Steps of the SRN1 Mechanism:

Initiation: ArBr + e⁻ → [ArBr]•⁻

Fragmentation: [ArBr]•⁻ → Ar• + Br⁻

Coupling: Ar• + Nu⁻ → [ArNu]•⁻

Propagation: [ArNu]•⁻ + ArBr → ArNu + [ArBr]•⁻

This reaction pathway does not require strong electron-withdrawing groups ortho or para to the leaving group, making it suitable for a broad range of substrates. Initiation can be achieved through various methods, including photostimulation (light), solvated electrons (e.g., Na in liquid ammonia), or electrochemically. chemistry-chemists.com A variety of carbon- and heteroatom-centered nucleophiles can be employed, making the SRN1 reaction a versatile tool for forming new bonds where other methods might fail. researchgate.net

Cyanide Group Transformations

The nitrile (cyanide) group is a valuable functional group that can be converted into several other moieties, further expanding the synthetic utility of this compound.

Reduction of the Nitrile Moiety

The reduction of the nitrile group is a key transformation that can lead to primary amines. The conversion of this compound to 2-Bromo-4,5-dimethoxybenzylamine introduces a reactive aminomethyl group while preserving the synthetically useful bromine atom for subsequent cross-coupling reactions.

Achieving this transformation requires careful selection of the reducing agent to ensure chemoselectivity. Strong hydrides like lithium aluminum hydride (LiAlH₄) are capable of reducing nitriles to primary amines. However, LiAlH₄ can also reduce aryl bromides, although this reaction is generally less favorable. reddit.com Therefore, reaction conditions such as temperature and reaction time would need to be carefully controlled to minimize debromination as a side reaction.

Alternative, milder reducing agents or catalytic hydrogenation methods could offer better selectivity. For example, catalytic hydrogenation using a Raney nickel or rhodium catalyst under specific conditions can be effective for nitrile reduction. Another approach involves using borane (B79455) complexes like borane-tetrahydrofuran (B86392) (BH₃·THF) or sodium borohydride (B1222165) in the presence of a transition metal catalyst (e.g., CoCl₂), which are known to reduce nitriles to amines.

Table 2: Potential Reagents for Nitrile Reduction

| Reagent | Product | Potential Considerations |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | Potential for competitive reduction of the C-Br bond. reddit.com |

| Catalytic Hydrogenation (e.g., Raney Ni, H₂) | Primary Amine | Risk of hydrodebromination (loss of Br) under harsh conditions. |

| Borane-Tetrahydrofuran (BH₃·THF) | Primary Amine | Generally more selective for nitriles over aryl halides. |

| Sodium Borohydride/CoCl₂ | Primary Amine | Milder conditions may improve selectivity. |

Hydrolysis and Related Derivatizations

The nitrile group (–C≡N) in this compound is a versatile functional group that can undergo various chemical transformations, most notably hydrolysis, to yield other important functional groups such as amides and carboxylic acids. While specific literature on the direct hydrolysis of this compound is not extensively detailed, the reactivity can be inferred from standard organic chemistry principles and related transformations.

Under acidic or basic conditions, the nitrile group can be hydrolyzed. The reaction typically proceeds in two stages. First, partial hydrolysis yields the corresponding amide, 2-bromo-4,5-dimethoxybenzamide. Further hydrolysis under more stringent conditions (e.g., prolonged heating with strong acid or base) will convert the amide to 2-bromo-4,5-dimethoxybenzoic acid. google.com The presence of the electron-donating methoxy (B1213986) groups and the electron-withdrawing bromine atom on the aromatic ring can influence the rate and conditions required for these transformations.

Beyond simple hydrolysis, the nitrile group facilitates other derivatizations. For instance, the synthesis of N-(o-tolyl)-2-bromo-4,5-dimethoxybenzamide has been reported, which involves the transformation of the nitrile into a substituted amide. nih.gov This highlights the utility of the nitrile as a precursor for more complex amide structures.

Furthermore, related compounds are synthesized from precursors that demonstrate the chemical environment's tolerance to various reagents. For example, the preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile involves multiple steps starting from 3,4-dimethoxybenzaldehyde, indicating that the core 2-bromo-4,5-dimethoxy structure is stable during complex synthetic sequences. google.comgoogle.com

The table below summarizes typical conditions for the derivatization of related benzonitrile (B105546) compounds.

| Transformation | Starting Material | Reagents and Conditions | Product | Reference |

| Oxidation | 2-Bromo-4,5-dimethoxytoluene | Potassium permanganate, Tetrabutylammonium bromide, Water, 80-85°C | 2-Bromo-4,5-dimethoxybenzoic acid | google.com |

| Amide Formation | 2-Bromo-4,5-dimethoxybenzoyl chloride | o-Toluidine | N-(o-tolyl)-2-bromo-4,5-dimethoxybenzamide | nih.gov |

| Reduction of C=C bond | 2-Bromo-4,5-dimethoxycinnamonitrile | Sodium borohydride, Pyridine, Methanol, Reflux | 2-Bromo-4,5-dimethoxybenzenepropanenitrile | google.com |

Bromine Atom Reactivity in this compound

The bromine atom at the C2 position of the benzene (B151609) ring is a key site of reactivity, enabling a wide array of functionalization strategies. As a halogen, it serves as an excellent leaving group in various substitution and coupling reactions, making the compound a valuable building block in organic synthesis.

The bromine substituent is particularly well-suited for participation in transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful methods for forming new carbon-carbon bonds. In these reactions, the C–Br bond of this compound undergoes oxidative addition to a low-valent palladium complex, initiating the catalytic cycle. This allows for the introduction of a wide variety of substituents, including alkyl, aryl, and alkynyl groups, at the C2 position. For the structurally similar 2-bromo-4-fluorobenzonitrile, the bromo-substituent is known to readily undergo palladium-catalyzed C-C coupling reactions. ossila.com

Beyond cross-coupling, the bromine atom's reactivity is harnessed in other important transformations. A notable example is its use in the synthesis of a key intermediate for the drug Ivabradine. In this synthesis, the related compound 2-bromo-4,5-dimethoxyphenylpropionitrile undergoes a reaction with sodium amide in liquid ammonia (B1221849) to form a four-membered benzocyclobutane ring. google.com This reaction proceeds via an elimination-addition mechanism involving a highly reactive benzyne (B1209423) intermediate, which is formed upon elimination of HBr from the aromatic ring. This strategy highlights the utility of the bromine atom in constructing strained ring systems.

The table below provides examples of functionalization strategies involving aryl bromides.

| Reaction Type | Example Substrate | Typical Reagents | Purpose | Reference |

| C-C Cross-Coupling | 2-Bromo-4-fluorobenzonitrile | Pd catalyst, Base, Boronic acid (Suzuki) or Alkene (Heck) | Formation of new carbon-carbon bonds | ossila.com |

| Benzyne Formation | 2-Bromo-4,5-dimethoxyphenylpropionitrile | Sodium amide (NaNH₂), Liquid ammonia | Synthesis of benzocyclobutane intermediate for Ivabradine | google.com |

Reactivity of Methoxy Groups and Aromatic Ring

The two methoxy groups (–OCH₃) and the unsubstituted position on the aromatic ring also offer potential sites for chemical modification, although their reactivity is influenced by the other substituents present.

The methoxy groups, being ether linkages, can be cleaved under specific conditions to yield hydroxyl groups (phenols). This process, known as demethylation, is typically achieved using strong Lewis acids or nucleophilic reagents. A patented process describes the regioselective demethylation of the para-methoxy group in 3',4'-dimethoxy benzoic acid esters using an excess of an aluminum halide in an organic solvent. google.com This suggests that selective demethylation of one of the methoxy groups in this compound could be feasible, potentially yielding a di-substituted phenol (B47542) derivative. The choice of reagents and reaction conditions would be critical to control the selectivity between the two methoxy groups.

The aromatic ring itself has one remaining hydrogen atom at the C6 position, which could be a site for electrophilic aromatic substitution. The directing effects of the existing substituents would govern the feasibility and outcome of such a reaction. The two methoxy groups are strongly activating, ortho, para-directing groups due to their electron-donating resonance effect. vaia.com The bromine atom is a deactivating but ortho, para-directing group. The nitrile group is strongly deactivating and meta-directing. The cumulative effect of these groups makes the C6 position electronically rich and sterically accessible, suggesting that further functionalization via electrophilic substitution (e.g., nitration, halogenation) could be possible, although the strong deactivating nature of the nitrile group might necessitate harsh reaction conditions.

In some cases, methoxy groups on highly electron-deficient aromatic rings can act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions. nih.gov However, this typically requires strong activation by powerful electron-withdrawing groups, such as a nitro group. The nitrile group is less activating for SNAr reactions compared to a nitro group, so the substitution of a methoxy group in this compound would likely be challenging.

| Transformation | Substrate Type | Reagents | Result | Reference |

| Regioselective Demethylation | 3',4'-Dimethoxy benzoic acid ester | Aluminum halide (e.g., AlCl₃) | Cleavage of the para-methoxy group to a hydroxyl group | google.com |

| Transetherification (SNAr) | 2,4-Dimethoxynitrobenzene | Sodium t-butoxide, Toluene/DME, 110°C | Ortho-selective substitution of a methoxy group | nih.gov |

Spectroscopic Characterization and Advanced Analytical Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within the molecule. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each nucleus.

The ¹H NMR spectrum of 2-Bromo-4,5-dimethoxybenzonitrile is characterized by distinct signals corresponding to its aromatic and methoxy (B1213986) protons. In a typical analysis using deuterated methylene (B1212753) chloride (CD₂Cl₂) as the solvent, the spectrum displays two singlets in the aromatic region at approximately δ 7.10 ppm and δ 7.07 ppm. researchgate.netpreprints.org These signals are assigned to the protons at positions 3 and 6 of the benzene (B151609) ring, respectively. The singlet nature of these peaks indicates the absence of adjacent protons, which is consistent with the substitution pattern of the ring.

The two methoxy groups (–OCH₃) also present as sharp singlets. One appears at δ 3.89 ppm and the other at δ 3.84 ppm, each integrating to three protons. researchgate.netpreprints.org Minor variations in these chemical shifts can be observed when different deuterated solvents, such as deuterated chloroform (B151607) (CDCl₃), are used. nih.gov

Interactive Data Table: ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ ppm) (in CD₂Cl₂) researchgate.netpreprints.org | Multiplicity |

| H-3 | 7.10 | Singlet (s) |

| H-6 | 7.07 | Singlet (s) |

| OCH₃ | 3.89 | Singlet (s) |

| OCH₃ | 3.84 | Singlet (s) |

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound in deuterated methylene chloride, nine distinct signals are observed. researchgate.netpreprints.org The carbons of the two methoxy groups resonate at δ 56.41 ppm and δ 56.27 ppm. The nitrile carbon (–CN) appears at δ 117.21 ppm.

The six carbons of the aromatic ring are found at δ 153.46 (C-4), δ 148.74 (C-5), δ 117.62 (C-2), δ 115.53 (C-6), δ 115.44 (C-3), and δ 106.63 (C-1). The assignments are based on the expected electronic effects of the bromo and methoxy substituents on the benzene ring. researchgate.netpreprints.org

Interactive Data Table: ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ ppm) (in CD₂Cl₂) researchgate.netpreprints.org |

| C-4 | 153.46 |

| C-5 | 148.74 |

| C-2 | 117.62 |

| -CN | 117.21 |

| C-6 | 115.53 |

| C-3 | 115.44 |

| C-1 | 106.63 |

| -OCH₃ | 56.41 |

| -OCH₃ | 56.27 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared spectroscopy identifies the functional groups within the molecule by measuring the absorption of infrared radiation at specific frequencies, which correspond to the vibrational modes of the bonds. The IR spectrum of this compound shows several characteristic absorption bands. researchgate.netpreprints.org

A strong and sharp absorption peak is observed at approximately 2229 cm⁻¹, which is indicative of the nitrile (C≡N) stretching vibration. researchgate.netpreprints.org The presence of the methoxy groups is confirmed by C-O stretching vibrations, typically found in the region of 1261-1035 cm⁻¹. Aromatic C=C stretching vibrations are visible around 1592 cm⁻¹ and 1505 cm⁻¹. Additionally, C-H stretching vibrations from the aromatic and methoxy groups are observed near 2942 cm⁻¹. researchgate.netpreprints.org

Interactive Data Table: Key IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) researchgate.netpreprints.org |

| Aromatic/Aliphatic C-H Stretch | 2942 |

| Nitrile (C≡N) Stretch | 2229 |

| Aromatic C=C Stretch | 1592, 1505 |

| C-O (Ether) Stretch | 1261, 1219, 1168, 1035 |

| C-H Bends / Fingerprint Region | 952, 874, 853, 794 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental formula of the compound. For this compound, the molecular formula is C₉H₈BrNO₂. The calculated exact mass for the molecular ion [M]•⁺ is 240.9733. Experimental data from electron ionization (EI) HRMS show a measured mass of 240.9736, which is in excellent agreement with the calculated value, thus confirming the elemental composition. researchgate.netpreprints.org

Gas Chromatography-Mass Spectrometry combines the separation capabilities of GC with the detection power of MS. This technique is frequently used to monitor the progress of reactions that synthesize this compound and to assess the purity of the final product. preprints.orgmdpi.com

While detailed fragmentation patterns for this compound are not extensively documented in the literature, analysis of related bromo-dimethoxy-substituted aromatic compounds allows for prediction of its likely fragmentation pathways under electron ionization. researchgate.netojp.gov The molecular ion peak would be expected to show a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity) due to the presence of the bromine atom. Common fragmentation would likely involve the loss of methyl radicals (•CH₃) from the methoxy groups, followed by the loss of carbon monoxide (CO).

Computational and Theoretical Studies on 2 Bromo 4,5 Dimethoxybenzonitrile and Analogues

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) is a predominant computational method used to study the properties of benzonitrile (B105546) derivatives. researchgate.net Methodologies such as the B3LYP hybrid functional combined with basis sets like 6-311++G(d,p) are frequently employed for geometry optimization and frequency calculations, providing a reliable balance between accuracy and computational cost. researchgate.netscielo.brnih.gov

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and chemical reactivity. scielo.br

In studies of analogues like 5-bromo-2,3-dimethoxybenzaldehyde (B184988) and 6-bromo-2,3-dimethoxybenzaldehyde, DFT calculations at the CAM-B3LYP/6-311++G(d,p) level of theory have been used to determine these electronic properties. scielo.br The distribution of HOMO and LUMO across the molecule indicates the most probable sites for electronic transitions. For these analogues, the HOMO is typically localized over the entire molecule, while the LUMO is concentrated on the aromatic ring and the aldehyde group, suggesting that the π-system is heavily involved in electronic excitations. scielo.br The energy gap helps predict the physical and chemical properties of the compounds. scielo.br

Table 1: Calculated Electronic Properties of Benzonitrile Analogues using DFT

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 5-bromo-2,3-dimethoxybenzaldehyde | CAM-B3LYP/6-311++G(d,p) | -7.12 | -1.74 | 5.38 |

| 6-bromo-2,3-dimethoxybenzaldehyde | CAM-B3LYP/6-311++G(d,p) | -7.01 | -1.89 | 5.12 |

Data derived from theoretical calculations on analogous compounds. scielo.br

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and intensities of a molecule in its ground state. researchgate.net These calculated frequencies are often scaled to correct for anharmonicity and limitations of the theoretical model, allowing for a direct comparison with experimental data from FTIR and FT-Raman spectroscopy. researchgate.netorientjchem.org

For instance, in a study of the analogue 5-Bromo-2-methoxybenzonitrile (5B2MOBN), DFT calculations were used to assign the observed vibrational bands. orientjchem.org The characteristic vibrations include:

C-H vibrations : The stretching modes of the aromatic C-H bonds are typically found above 3000 cm⁻¹. The in-plane and out-of-plane bending vibrations occur in the ranges of 1600-1100 cm⁻¹ and 950-800 cm⁻¹, respectively. orientjchem.org

C-Br vibrations : The C-Br stretching and bending vibrations are often coupled with other modes and appear in the fingerprint region, typically in the range of 1129–480 cm⁻¹. orientjchem.org

Methoxy (B1213986) group vibrations : The C-O stretching vibrations of the methoxy group are identifiable bands. orientjchem.org

Nitrile group vibrations : The C≡N stretching vibration is a strong, characteristic band.

The strong correlation between the calculated and observed spectral data confirms the molecular structure of the compound. orientjchem.org

Table 2: Comparison of Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) for 5-Bromo-2-methoxybenzonitrile

| Vibrational Assignment | Calculated Frequency | Observed FTIR | Observed FT-Raman |

|---|---|---|---|

| C-H out-of-plane bending | 952 | - | 908 |

| C-H out-of-plane bending | 822 | 876 | - |

| C-Br stretching | 665 | - | 665 |

| C-Br bending | 310 | - | 310 |

Data adapted from a study on an analogous compound. orientjchem.org

The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP surface is plotted over the electron density, with different colors representing different values of the electrostatic potential. researchgate.net

Red : Regions of negative potential, rich in electrons, indicating favorable sites for electrophilic attack.

Blue : Regions of positive potential, electron-poor, indicating favorable sites for nucleophilic attack.

Green : Regions of neutral or zero potential.

In studies of related bromo-dimethoxybenzaldehydes, MEP analysis reveals that the most negative potential is located on the oxygen atom of the carbonyl group, identifying it as a primary site for electrophilic interactions. scielo.br For 2-Bromo-4,5-dimethoxybenzonitrile, the MEP map would similarly highlight the nitrogen atom of the nitrile group and the oxygen atoms of the methoxy groups as regions of high electron density (red), while regions near the hydrogen atoms would show positive potential (blue). researchgate.net This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, which stabilize crystal structures. scielo.br

Computational chemistry, particularly DFT, is instrumental in elucidating reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire energy profile of a chemical reaction. This allows for the determination of activation energies and reaction rates, providing a deeper understanding of reaction pathways.

While specific published studies detailing the reaction mechanisms and transition states for this compound are not widely available, the methodologies are well-established. Such a study would involve locating the transition state structure for a given reaction, for example, a nucleophilic substitution or a coupling reaction. A frequency calculation on this structure would confirm it as a true transition state (characterized by a single imaginary frequency). This approach could be used to optimize synthesis routes, such as the preparation of its derivative, 1-cyano-4,5-dimethoxybenzocyclobutene, a key intermediate for various biologically active compounds. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function. Conformational analysis aims to identify the most stable arrangement of atoms in a molecule. For flexible molecules, multiple low-energy conformers may exist. researchgate.net In a study on the closely related compound 3-(2-Bromo-4,5-dimethoxyphenyl)propiononitrile, crystal structure analysis revealed a weak intramolecular C—H⋯Br hydrogen bond, which results in the formation of a five-membered ring. nih.govresearchgate.net This type of analysis, often combined with computational potential energy surface (PES) scans, helps to identify the global minimum energy conformer and understand the factors governing its stability. researchgate.net

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. mdpi.com By simulating the motion of every atom in the system, MD can explore the conformational landscape, revealing how the molecule flexes, and interacts with its environment (e.g., a solvent or a biological receptor). mdpi.com For a compound like this compound, MD simulations could be used to understand its dynamic behavior in solution or to model its binding process to a target protein, providing insights that are inaccessible from static models. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Computational Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used in drug discovery to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov The goal is to build predictive models that can guide the design of new, more potent molecules. researchgate.net

A QSAR model is a mathematical equation that relates one or more biological activities to a set of calculated molecular properties, known as descriptors. researchgate.net These descriptors can be categorized as:

Electronic : e.g., HOMO/LUMO energies, dipole moment, atomic charges. researchgate.net

Steric : e.g., Molar Refractivity (MR), molecular volume. researchgate.net

Hydrophobic : e.g., Partition coefficient (LogP). researchgate.net

Topological : Descriptors based on the 2D graph of the molecule.

Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to generate the QSAR equation. nih.govresearchgate.net While no specific QSAR models for this compound have been published, the compound and its derivatives are used as building blocks for molecules with potential biological activities, such as cannabinoid receptor ligands. ossila.com The molecular descriptors derived from the quantum chemical calculations discussed above (e.g., MEP, HOMO/LUMO energies) would serve as essential inputs for developing a QSAR model to predict the efficacy of its derivatives and guide the synthesis of new therapeutic agents. nih.govresearchgate.net

Applications of 2 Bromo 4,5 Dimethoxybenzonitrile in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Aromatic and Heterocyclic Systems

2-Bromo-4,5-dimethoxybenzonitrile serves as a versatile precursor for the construction of intricate aromatic and heterocyclic frameworks, which are integral to various fields, including medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, a nitrile group, and two methoxy (B1213986) groups on the benzene (B151609) ring, allows for a diverse range of chemical transformations.

Annulation Reactions for Polycyclic Scaffolds (e.g., Phenanthridinones)

Phenanthridinones are a class of polycyclic aromatic compounds, with some exhibiting significant biological activities. semanticscholar.orgnih.govresearchgate.net The synthesis of these scaffolds can be achieved through palladium-catalyzed annulation reactions. In one approach, 2-bromobenzamides react with 2-bromobenzoic acids in a palladium-mediated process to yield phenanthridin-6(5H)-one derivatives. nih.gov Specifically, 4,5-dimethoxy-2-bromobenzoic acid, a derivative of the title compound, has been effectively used in these annulation reactions with N-substituted 2-bromobenzamides, producing the corresponding phenanthridinone structures in high yields (84–88%). nih.gov The reaction's compatibility with various functional groups makes it a modular method for accessing structurally diverse phenanthridinones. nih.gov The mechanism is believed to proceed through an aryne intermediate. nih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield (%) |

| N-substituted 2-bromobenzamides | 4,5-dimethoxy-2-bromobenzoic acid | Palladium catalyst | Substituted Phenanthridin-6(5H)-ones | 84-88 |

Construction of Substituted Dibenzo[b,d]pyranones

The core structure of dibenzo[b,d]pyranones is present in several natural products. The synthesis of these molecules can be approached through strategies involving the coupling of appropriately substituted aromatic rings. While direct examples of using this compound for dibenzo[b,d]pyranone synthesis are not explicitly detailed in the provided results, its analogous derivative, 2-bromo-4,5-dimethoxybenzoic acid, is a key component in related annulation reactions. nih.gov The principles of these palladium-catalyzed cyclizations could foreseeably be adapted for the synthesis of dibenzo[b,d]pyranones.

Synthesis of Phthalocyanine and Subphthalocyanine Hybrid Macrocycles

Phthalocyanines and their analogues are large, aromatic macrocycles with significant applications in materials science, for instance, as dyes and pigments. nih.govumich.edunih.gov The synthesis of these complex structures often starts from phthalonitrile (B49051) derivatives. umich.edunih.gov this compound, with its nitrile group, is a potential precursor for the formation of phthalocyanine-like structures. The general synthetic route involves the cyclotetramerization of phthalonitriles. nih.gov While direct synthesis of phthalocyanines from this compound is not explicitly described, the closely related 4,5-disubstituted phthalonitriles are common starting materials. umich.edu The synthesis of hybrid macrocycles, such as those lying between subphthalocyanines and subporphyrins, has been achieved using a preformed aminoisoindolene to initiate the macrocyclization, a strategy that could potentially be adapted for derivatives of this compound. nih.gov

Generation of Benzocyclobutane Derivatives (e.g., 1-Cyano-4,5-dimethoxybenzocyclobutane)

A significant application of this compound is in the synthesis of 1-cyano-4,5-dimethoxybenzocyclobutane. researchgate.netgoogle.com This benzocyclobutane derivative is a crucial intermediate in the preparation of the drug Ivabradine. researchgate.netgoogle.com The synthesis involves an intramolecular cyclization of a derivative of the title compound. Specifically, 3-(2-bromo-4,5-dimethoxyphenyl)propionitrile, which is synthesized from this compound, undergoes cyclization to form the benzocyclobutane ring. researchgate.netgoogle.comgoogle.com This cyclization can be achieved using a strong base like sodium amide or lithium diisopropylamide (LDA). google.com One practical synthesis involves the condensation of 2-bromo-4,5-dimethoxybenzaldehyde (B182550) with acetonitrile (B52724) followed by reduction to give 2-bromo-4,5-dimethoxyhydrocinnamonitrile, which is then cyclized to 1-cyano-4,5-dimethoxybenzocyclobutane. researchgate.net

Role as a Key Intermediate for Diverse Molecular Architectures

This compound's utility extends beyond being a direct precursor. It serves as a key intermediate in multi-step syntheses, enabling the construction of a wide array of complex molecules. The bromine atom can be displaced or involved in coupling reactions, while the nitrile group can be hydrolyzed, reduced, or participate in cycloadditions. The methoxy groups influence the reactivity of the aromatic ring and can be demethylated to provide hydroxyl groups for further functionalization.

For instance, its derivative, 2-bromo-4,5-dimethoxybenzaldehyde, is a versatile intermediate itself, synthesized from veratraldehyde. sunankalijaga.org This aldehyde can be converted to 3-(2-bromo-4,5-dimethoxyphenyl)propionitrile, a direct precursor to the medicinally important 1-cyano-4,5-dimethoxybenzocyclobutane. google.comgoogle.com Furthermore, the related 2-bromo-4,5-dimethoxybenzyl bromide is a key intermediate in the synthesis of Pinaverium Bromide. google.com The strategic placement of the functional groups on the benzene ring of this compound makes it a valuable building block for accessing a variety of substituted benzene derivatives and more complex fused ring systems.

Medicinal Chemistry Implications of 2 Bromo 4,5 Dimethoxybenzonitrile As a Synthetic Scaffold

Intermediate in the Synthesis of Pharmaceutical Agents

2-Bromo-4,5-dimethoxybenzonitrile and its direct precursors are pivotal intermediates in the synthesis of established pharmaceutical agents. The strategic placement of the bromo, methoxy (B1213986), and nitrile groups on the benzene (B151609) ring allows for a range of chemical transformations, making it a valuable starting material.

One of the most notable applications is in the synthesis of Ivabradine, a medication used for the symptomatic treatment of heart-related chest pain and heart failure. The synthesis of Ivabradine involves an important intermediate, 1-cyano-4,5-dimethoxybenzocyclobutane. google.com This cyclobutane (B1203170) derivative is commonly synthesized from 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, which is itself prepared from this compound. google.comgoogle.comgoogle.com The process typically involves the reduction of the nitrile group in 2-bromo-4,5-dimethoxycinnamonitrile, a direct derivative of 2-bromo-4,5-dimethoxybenzaldehyde (B182550). google.comgoogle.com

Furthermore, a closely related precursor, 2-bromo-4,5-dimethoxybenzyl bromide, is a key intermediate in the synthesis of Pinaverium Bromide. patsnap.com Pinaverium Bromide is a spasmolytic drug that acts as a calcium channel blocker, primarily used to treat irritable bowel syndrome (IBS). patsnap.com The synthesis highlights the utility of the 2-bromo-4,5-dimethoxybenzyl core structure in building complex pharmaceutical molecules. patsnap.com

| Pharmaceutical Agent | Intermediate Derived from this compound Scaffold | Therapeutic Use |

| Ivabradine | 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile | Antianginal |

| Pinaverium Bromide | 2-bromo-4,5-dimethoxybenzyl bromide | Antispasmodic / IBS |

Development of Novel Therapeutic Agents

The this compound scaffold is not only used for synthesizing existing drugs but also serves as a template for the discovery of new therapeutic agents. Researchers have explored derivatives of this and similar structures to target various biological pathways.

For instance, derivatives of brominated and methoxylated phenyl compounds have been investigated as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). nih.gov PTP1B is a validated target for therapeutic intervention in type 2 diabetes mellitus and obesity. nih.gov The discovery of a thiazolidinedione derivative containing a bromo-dimethoxybenzylidene moiety as a potent PTP1B inhibitor highlights the potential of this chemical framework. nih.gov This compound demonstrated significant antidiabetic properties in animal models, reducing blood glucose levels and improving insulin (B600854) sensitivity. nih.govnih.gov These findings suggest that the bromo-dimethoxyphenyl scaffold can be a valuable starting point for designing new drugs for metabolic diseases. nih.gov

Scaffold for Bioactive Benzylphenethylamine Analogues

The dimethoxyphenyl moiety is a core component of many psychoactive phenethylamines. The this compound structure provides a convenient starting point for accessing a variety of substituted benzylphenethylamine analogues, which are known to interact with neurotransmitter receptors.

The 2,5-dimethoxyphenethylamine skeleton is the foundation for a class of potent hallucinogens known as the 2C-X series. Further modification of these compounds led to the development of the N-benzylphenethylamines, or NBOMes, which are powerful agonists of the serotonin (B10506) 5-HT₂ₐ receptor. nih.gov The synthesis of these compounds often starts from a dimethoxybenzaldehyde precursor. nih.gov The bromo-substituted analogue, 2C-B (2,5-dimethoxy-4-bromophenethylamine), is a well-known member of this family. nih.gov

The 2-bromo-4,5-dimethoxy substitution pattern is closely related to the 2,5-dimethoxy-4-bromo pattern found in potent 5-HT₂ₐ agonists. For example, radiolabeled ligands like [¹¹C]CIMBI-36 (2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[¹¹C]methoxybenzyl)ethanamine) have been developed for positron emission tomography (PET) imaging to study 5-HT₂ₐ agonist binding in the brain. nih.gov This demonstrates the importance of the bromo-dimethoxyphenyl scaffold in creating tools for neuroscience research and understanding the function of serotonin receptors. nih.gov The nitrile group of this compound can be chemically reduced to an amine, providing a pathway to phenethylamine (B48288) derivatives.

Structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological profile of a lead compound. For phenethylamine derivatives based on the dimethoxy-phenyl scaffold, several structural features have been shown to influence their activity and selectivity for serotonin receptors. nih.govmdpi.comnih.gov

Substitution on the Phenyl Ring : The position and nature of substituents on the aromatic ring are critical. In the 2C-X and NBOMe series, the 4-position is particularly tolerant to a range of small, lipophilic groups. nih.gov The presence of a halogen, such as bromine, at this position often leads to high potency at the 5-HT₂ₐ receptor. nih.gov

Methoxy Group Placement : The 2,4,5-trisubstituted pattern on the phenyl ring has been extensively studied and is a key feature for high affinity at the 5-HT₂ₐ receptor, as seen in compounds like 2C-B and 25B-NBOMe. nih.gov

N-Benzyl Substituent : In the NBOMe series, the substituent on the benzyl (B1604629) group can modulate affinity and efficacy. A 2-methoxy substitution on the N-benzyl ring is often found in potent agonists. nih.gov

These SAR principles can be applied to derivatives of this compound to design new ligands with tailored properties for specific receptor subtypes. By systematically modifying the substituents, researchers can fine-tune the compound's interaction with its biological target. mdpi.commdpi.com

| Structural Modification | Impact on Biological Activity (General Observations) |

| Phenyl Ring Halogenation (e.g., Bromine) | Often increases potency at 5-HT₂ₐ receptors. nih.gov |

| Methoxy Group Positioning | The 2,4,5-substitution pattern is favorable for 5-HT₂ₐ receptor activity. nih.gov |

| N-Benzyl Group Modification | Substituents on the benzyl ring can modulate receptor affinity and efficacy. nih.gov |

| Replacement of Core Scaffold | Can lead to changes in selectivity and activity (e.g., antiplasmodial). mdpi.com |

Precursor to Neurochemically Relevant Compounds

Given its role in the synthesis of serotonin receptor agonists and intermediates for drugs like Ivabradine, this compound is clearly a valuable precursor to a wide range of neurochemically relevant compounds. Serotonin receptors are implicated in a multitude of physiological and pathological processes, including mood, cognition, and sleep. nih.gov Agonists and antagonists for these receptors are essential tools in neuroscience research and have potential as treatments for neuropsychiatric disorders like depression and schizophrenia. nih.gov

The ability to synthesize potent and selective 5-HT₂ₐ receptor agonists like the NBOMe series from similar dimethoxyphenyl precursors underscores the value of this chemical framework. nih.govresearchgate.netresearchgate.net The development of radiolabeled ligands for PET imaging further expands the utility of this scaffold, enabling non-invasive study of receptor distribution and function in the living brain. nih.gov The versatility of the nitrile and bromo functionalities allows for diverse chemical elaborations, making this compound a key starting material for exploring the chemical space around neuroactive molecules.

Industrial and Material Science Applications of 2 Bromo 4,5 Dimethoxybenzonitrile

Building Block for Agrochemical Development

2-Bromo-4,5-dimethoxybenzonitrile is identified as a valuable intermediate in the agrochemical sector. lookchem.combuyersguidechem.com Its potential in this field stems from its utility in synthetic processes that could lead to the creation of new bioactive molecules. louisville.edu The functional groups present in the compound—bromo, nitrile, and dimethoxy—are common moieties in various agrochemicals, such as herbicides, fungicides, and insecticides.

Research into novel halogenating agents and their applications has utilized this compound as a substrate, highlighting its role in methodologies that could spur further research and development in the agrochemical industry. louisville.edu While specific, large-scale commercial pesticides derived directly from this compound are not widely documented, its classification as an agrochemical intermediate underscores its importance as a building block for creating new and potentially more effective crop protection agents. buyersguidechem.comqiaosun.net The ability to selectively modify the different parts of the molecule allows chemists to generate libraries of related compounds for biological screening.

Potential in the Creation of Advanced Materials

The unique chemical architecture of this compound makes it a compound of interest in material science. lookchem.comsigmaaldrich.com Its primary role in this domain is as a precursor for the synthesis of complex, functional macrocycles, such as phthalocyanines and their analogues. uea.ac.uk These large, ring-based molecules are known for their exceptional thermal and photochemical stability, which makes them suitable for use as high-performance colorants, industrial catalysts, and active components in photovoltaic devices. uea.ac.uk

The synthesis of these advanced materials often requires precisely substituted starting materials to ensure the desired structure and properties of the final product. This compound serves as such a starting material, where its nitrile group can participate in the cyclization reactions that form the macrocycle, while the bromo and methoxy (B1213986) substituents can be used to tune the electronic properties and solubility of the resulting material. uea.ac.uk

This compound is classified by chemical suppliers as a building block for materials used in polymer science. bldpharm.com Its potential for incorporation into polymers and composites is derived from the reactivity of its functional groups.

The key features for this application include:

The Bromo Group: This site allows the molecule to be grafted onto polymer backbones using well-established techniques like palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck coupling). This enables the modification of existing polymers to introduce new properties.

The Nitrile Group: The nitrile functional group can undergo polymerization itself or can be chemically transformed (e.g., via hydrolysis or reduction) after the main polymer has been formed, providing a method to alter the surface properties or cross-linking density of a material.

While it is recognized as a building block for this purpose, detailed examples of its use in specific, large-scale commercial polymers are not broadly available in the literature. bldpharm.com However, its multifunctional nature provides a platform for developing new polymers and composites with tailored properties for specialized applications. researchgate.net

Role in the Synthesis of Specialty Chemicals

One of the most significant industrial applications of this compound is its role as a key intermediate in the synthesis of a variety of specialty and fine chemicals. researchgate.net Its value lies in its ability to serve as a scaffold upon which greater molecular complexity can be built.

A prominent example of its utility is in palladium-catalyzed Suzuki cross-coupling reactions. researchgate.net Research has shown that this compound can be effectively coupled with other molecules, such as (4-hydroxyphenyl)boronic acid, to create complex biphenyl (B1667301) structures. researchgate.net These types of structures are foundational in many areas of chemistry, including the development of liquid crystals and ligands for catalysis.

Furthermore, the compound is a documented precursor for other important chemical intermediates. It can be synthesized from 2-bromo-4,5-dimethoxybenzaldehyde (B182550) and is used in the subsequent preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile, a key component for further industrial synthesis. google.commdpi.com It is also a starting point for producing substituted phthalonitriles, which are crucial for creating macrocyclic compounds used in materials science. uea.ac.uk These transformations highlight the compound's integral role in multi-step synthetic pathways that produce high-value specialty chemicals.

Compound Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 109305-98-8 | sigmaaldrich.com |

| Molecular Formula | C₉H₈BrNO₂ | uea.ac.uk |

| Molecular Weight | 242.07 g/mol | sigmaaldrich.com |

| Appearance | White solid | louisville.edu |

| Purity | ≥95% | sigmaaldrich.com |

Mentioned Compounds

| Compound Name |

|---|

| (4-hydroxyphenyl)boronic acid |

| This compound |

| 2-bromo-4,5-dimethoxy benzenepropanenitrile |

| 2-bromo-4,5-dimethoxybenzaldehyde |

| Phthalocyanine |

Future Research Directions and Perspectives

Exploration of Green Chemistry Methodologies for Synthesis

The principles of green chemistry are paramount in modern chemical synthesis, aiming to reduce waste, minimize energy consumption, and avoid the use of hazardous substances. Future research on the synthesis of 2-Bromo-4,5-dimethoxybenzonitrile will likely prioritize these principles.

Current synthetic methods often involve traditional bromination techniques that may use elemental bromine and volatile organic solvents. Green alternatives seek to replace these hazardous components. One promising area is the use of N-bromosuccinimide (NBS) as a safer brominating agent, which avoids handling highly corrosive and toxic liquid bromine. researchgate.net Furthermore, the development of solvent-free reaction conditions or the use of environmentally benign solvents like water or ionic liquids presents a significant opportunity. wjpmr.comrsc.org

Ionic liquids, for instance, can serve multiple roles as a co-solvent, catalyst, and phase-separation agent, which can simplify the reaction and purification processes, and often the ionic liquid can be recycled. rsc.orgresearchgate.netrsc.org Another innovative approach involves photochemistry, where visible light from LED lamps can initiate radical bromination reactions, replacing chemical initiators and often allowing for milder reaction conditions in safer solvents like acetonitrile (B52724). researchgate.net

| Green Methodology | Potential Advantage | Research Focus |

| Photochemical Bromination | Use of light (e.g., LED) as a sustainable energy source; avoids harsh chemical initiators. | Optimization of reaction conditions (wavelength, solvent, temperature) for the specific bromination of the 4,5-dimethoxybenzonitrile scaffold. |

| Ionic Liquid Media | Acts as a recyclable solvent and catalyst; simplifies product separation and reduces waste. researchgate.netrsc.org | Screening of different ionic liquids to find the optimal medium for high-yield synthesis of the target compound. |

| Solid-Supported Reagents | Use of reagents like polymer-bound NBS to simplify purification (filtration) and minimize waste streams. | Development and testing of solid-supported brominating agents for efficiency and reusability. |

| Solvent-Free Synthesis | Grinding reagents together (mechanochemistry) can reduce or eliminate the need for solvents, saving costs and reducing environmental impact. wjpmr.com | Investigating the feasibility of solid-state or melt-phase reactions for the synthesis of this compound. |

Development of New Catalytic Transformations

The aryl bromide moiety in this compound is a key functional group for building molecular complexity through catalytic cross-coupling reactions. This area is ripe for exploration, as these reactions are fundamental to modern organic synthesis.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura (coupling with organoboron compounds), Sonogashira (coupling with terminal alkynes), and Heck (coupling with alkenes) reactions, are powerful tools for forming new carbon-carbon bonds. rsc.orgbohrium.comscielo.br Applying these methods to this compound could generate a vast library of derivatives. Future work could focus on using modern, highly active catalyst systems that work at low loadings, under milder conditions (room temperature), and in greener solvents like water. nih.govpitt.edursc.org Copper-free Sonogashira coupling is a particularly attractive green alternative that avoids the use of a toxic copper co-catalyst. nih.govpitt.edu

Another advanced area involves the generation of a highly reactive benzyne (B1209423) intermediate via elimination of HBr from the molecule. libretexts.orgmakingmolecules.com This intermediate could then be trapped with various nucleophiles or dienes (in Diels-Alder reactions), leading to the formation of complex polycyclic structures that would be difficult to synthesize through other means. libretexts.orgmasterorganicchemistry.com

| Catalytic Reaction | Coupling Partner | Potential Product Class |

| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acids/Esters | Biaryl or alkyl-aryl compounds. scielo.brnih.govmdpi.com |

| Sonogashira Coupling | Terminal Alkynes | Aryl-alkyne conjugates. wikipedia.orgorganic-chemistry.org |

| Heck Coupling | Alkenes | Stilbene-like structures. |

| Buchwald-Hartwig Amination | Amines | N-aryl amine derivatives. |

| Benzyne Formation/Trapping | Dienes, Nucleophiles | Polycyclic aromatic systems, uniquely substituted arenes. libretexts.orgmakingmolecules.com |

Design of Novel Analogues with Enhanced Bioactivity or Material Properties

Substituted benzonitriles are prevalent scaffolds in medicinal chemistry and materials science. By chemically modifying this compound, novel analogues with tailored properties can be designed and synthesized.

In medicinal chemistry, related bromo-methoxy-phenyl structures have been used to create compounds with analgesic, antifungal, antibacterial, and antiproliferative activities. nih.gov A promising research direction would involve converting the nitrile group of this compound into other functionalities (e.g., carboxylic acid, amide, tetrazole) and then using the bromo group as a handle for diversification via the cross-coupling reactions mentioned previously. This strategy could generate libraries of novel compounds for screening against various biological targets. The synthesis of bromophenol derivatives with antioxidant activity also serves as a template for creating new bioactive molecules. nih.gov

In materials science, the creation of extended π-conjugated systems is a key goal for developing organic electronic materials. Using this compound as a building block, Sonogashira or Suzuki couplings could be employed to synthesize diarylacetylenes or poly-aryl systems. The dimethoxy substituents can improve the solubility and influence the electronic properties and solid-state packing of these materials, which are critical for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

| Research Area | Synthetic Strategy | Target Property/Application |

| Medicinal Chemistry | Hydrolysis of nitrile to acid, followed by amidation; cross-coupling at the bromine position. | Development of new therapeutic agents (e.g., anticancer, antimicrobial). nih.govbohrium.com |

| Agrochemicals | Modification of the benzonitrile (B105546) core to mimic known pesticide structures. | Discovery of new herbicides or fungicides. |

| Organic Electronics | Repetitive Suzuki or Sonogashira coupling reactions to form oligomers or polymers. | Synthesis of new semiconducting or light-emitting materials. |

| Molecular Probes | Coupling with fluorescent moieties (e.g., via Sonogashira reaction). | Design of sensors or imaging agents. |

Advanced Mechanistic Studies using In-situ Spectroscopic Techniques

A deep understanding of reaction mechanisms is crucial for optimizing synthetic processes, improving yields, and minimizing byproducts. The application of in-situ spectroscopic techniques allows chemists to observe reactions as they happen, providing a wealth of mechanistic data.

Techniques like in-situ Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy are powerful tools for this purpose. For instance, an NMR tube equipped with an LED could be used to monitor the photochemical synthesis of this compound in real-time. acs.orgresearchgate.net This would allow for the identification of transient intermediates, the determination of reaction kinetics, and the elucidation of competing reaction pathways, such as over-bromination. acs.org

Similarly, these techniques could be applied to study the catalytic transformations of the compound. Monitoring a palladium-catalyzed cross-coupling reaction in-situ could reveal the kinetics of the catalytic cycle's individual steps (oxidative addition, transmetalation, reductive elimination). For more elusive and highly reactive intermediates like benzynes, specialized trapping experiments combined with computational chemistry are essential to confirm their existence and understand their reactivity. libretexts.orgnih.gov

| In-situ Technique | Information Gained | Application Example |

| NMR Spectroscopy | Real-time concentration of reactants, intermediates, and products; structural information. researchgate.net | Monitoring the rate of a Suzuki coupling reaction to optimize catalyst loading and temperature. |

| FTIR/Raman Spectroscopy | Tracking changes in vibrational modes corresponding to specific functional groups (e.g., C≡N, C-Br). | Observing the consumption of the nitrile starting material and the appearance of a new functional group during a chemical transformation. researchgate.net |

| UV-Vis Spectroscopy | Monitoring species that absorb light, such as colored intermediates or catalysts. | Studying the kinetics of reactions involving colored organometallic palladium complexes. |

| Mass Spectrometry | Direct detection of intermediates and products in the reaction mixture. | Identifying short-lived species in a reaction flow system. |

Q & A

What are the key physicochemical properties of 2-bromo-4,5-dimethoxybenzonitrile relevant to experimental design?

Answer:

The compound (CAS 109305-98-8) has a molecular formula C₉H₈BrNO₂ and molecular weight 242.069 g/mol . Key properties include:

These properties influence solvent selection (e.g., high-boiling solvents like DMF or DMSO for reflux conditions) and safety protocols (e.g., flammability precautions). The absence of a reported melting point suggests potential polymorphism or decomposition upon heating, requiring differential scanning calorimetry (DSC) for characterization .

How should researchers handle and store this compound to ensure stability?

Answer:

- Storage : Keep in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation of the nitrile and bromo groups .

- Handling : Use fume hoods and personal protective equipment (PPE) due to risks of carbon monoxide and carbon dioxide release during decomposition . Avoid exposure to heat >150°C to prevent hazardous decomposition .

- Contamination control : Segregate from strong acids/bases to avoid unintended reactions (e.g., demethylation of methoxy groups) .

What strategies are effective for synthesizing this compound with high regioselectivity?

Answer (Advanced):

- Borylation-cross coupling : Use 3,5-dimethoxybenzonitrile as a precursor. Introduce bromine via electrophilic aromatic substitution (EAS) using Br₂ in acetic acid, leveraging methoxy groups as ortho/para-directing agents. Optimize reaction temperature (0–5°C) to minimize di-bromination .

- Continuous flow systems : Improve yield and regioselectivity by controlling residence time and reagent stoichiometry, as demonstrated in analogous bromo-nitrile syntheses .

- Byproduct mitigation : Monitor for 4-bromo regioisomers using HPLC (C18 column, acetonitrile/water mobile phase) .

How can analytical techniques resolve contradictions in purity assessments from different suppliers?

Answer (Advanced):

- Multi-method validation : Cross-validate purity using:

- Supplier-independent testing : Use TGA to detect non-volatile impurities (e.g., inorganic salts) that GC may miss .

What are the thermal decomposition products and associated risks during high-temperature reactions?

Answer (Advanced):

- Decomposition pathway : Above 150°C, the compound releases CO , CO₂ , and brominated aromatic byproducts .

- Mitigation : Use inline FTIR or mass spectrometry to monitor gas-phase byproducts during reactions. Implement scrubbers for halogenated waste .

- Case study : In Suzuki-Miyaura couplings, decomposition is minimized by maintaining reaction temperatures <100°C and using Pd(OAc)₂/XPhos catalysts .

What spectroscopic methods are optimal for characterizing this compound?

Answer (Basic):

- ¹H NMR : Identify methoxy protons as a singlet at δ 3.8–3.9 ppm and aromatic protons as a doublet (J = 8.5 Hz) at δ 7.2–7.4 ppm .

- IR spectroscopy : Confirm nitrile stretch at ~2230 cm⁻¹ and methoxy C–O at ~1250 cm⁻¹ .

- Mass spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 243.0 .

How does the electronic effect of substituents influence the compound’s reactivity in cross-coupling reactions?

Answer (Advanced):

- Methoxy groups : Electron-donating methoxy groups activate the aromatic ring toward electrophilic substitution but deactivate it toward nucleophilic aromatic substitution (NAS).

- Bromine as a leaving group : Facilitates Pd-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig). Steric hindrance from 4,5-dimethoxy groups may reduce coupling efficiency, requiring bulky ligands (e.g., SPhos) .

- Case study : In Ullmann couplings, CuI/1,10-phenanthroline systems achieve >80% yield with aryl amines .

What computational methods predict the stability of intermediates in multi-step syntheses involving this compound?

Answer (Advanced):

- DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to optimize geometries and calculate activation energies for intermediates.

- Transition state analysis : Identify rate-limiting steps (e.g., oxidative addition in cross-coupling) .

- Solvent effects : COSMO-RS simulations predict solubility in DMF > DMSO > THF, aligning with experimental yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。